2-bromo-1-(chloromethyl)-3,5-difluorobenzene
Description
Structure
3D Structure
Properties
CAS No. |
1256081-82-9 |
|---|---|
Molecular Formula |
C7H4BrClF2 |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
2-bromo-1-(chloromethyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,3H2 |
InChI Key |
KWRVEUTTZWKFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)Br)F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Route Development for 2 Bromo 1 Chloromethyl 3,5 Difluorobenzene
Retrosynthetic Analysis and Strategic Disconnections for 2-bromo-1-(chloromethyl)-3,5-difluorobenzene
Retrosynthetic analysis of this compound identifies two primary strategic disconnections based on well-established aromatic functionalization reactions: Friedel-Crafts-type chloromethylation and electrophilic bromination.
Disconnection 1: C-Br Bond: The first disconnection breaks the carbon-bromine bond. This approach suggests that the target molecule can be synthesized from the precursor 1-(chloromethyl)-3,5-difluorobenzene . This precursor would then undergo a regioselective electrophilic bromination to introduce the bromine atom at the C2 position. The success of this strategy hinges on controlling the regioselectivity of the bromination, guided by the directing effects of the existing chloromethyl and fluorine substituents.
Disconnection 2: C-CH₂Cl Bond: The second key disconnection is at the carbon-chloromethyl bond. This retrosynthetic step points to 1-bromo-3,5-difluorobenzene (B42898) as the key intermediate. This intermediate would then be subjected to a chloromethylation reaction to introduce the chloromethyl moiety. This pathway's feasibility depends on the successful chloromethylation of a deactivated, polyhalogenated aromatic ring and directing the incoming group to the desired position.
These two primary pathways form the foundation for the development of synthetic routes to the target compound.
Precursor Synthesis and Regioselective Functionalization
Synthesis of Key Brominated Fluorobenzene (B45895) Intermediates
The intermediate, 1-bromo-3,5-difluorobenzene, is a cornerstone of one of the primary synthetic routes. It can be prepared through several established methods.
One common method is the electrophilic bromination of 1,3-difluorobenzene (B1663923) using bromine or a bromine source like N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum bromide. nbinno.com Another important route starts from 3,5-difluoroaniline (B1215098), which undergoes diazotization followed by a Sandmeyer reaction with cuprous bromide (CuBr) in the presence of hydrobromic acid (HBr). google.com This method can provide high yields of the desired product. google.com
| Starting Material | Reagents | Key Conditions | Product | Yield |
| 1,3-Difluorobenzene | Br₂ / FeBr₃ | Electrophilic substitution | 1-Bromo-3,5-difluorobenzene | Variable |
| 3,5-Difluoroaniline | 1. NaNO₂, HBr | Diazotization, Sandmeyer | 1-Bromo-3,5-difluorobenzene | High |
| 2. CuBr, HBr |
This table presents common synthetic routes to 1-bromo-3,5-difluorobenzene.
Introduction of the Chloromethyl Moiety onto Fluorinated Aromatic Scaffolds
Introducing a chloromethyl group onto an aromatic ring is typically achieved through chloromethylation, an electrophilic substitution reaction. fluorine1.ru For deactivated aromatic compounds, such as those containing halogens, more reactive chloromethylating agents are often required. fluorine1.ru These can include pre-prepared chloromethyl ethers or a mixture of paraformaldehyde, chlorosulfonic acid, and sulfuric acid. fluorine1.ru
The presence of halogens on the aromatic ring makes the introduction of a chloromethyl group more challenging. fluorine1.ru For difluorobenzene, reactions with bis(chloromethyl) ether in sulfuric acid have been shown to produce chloromethylated products. fluorine1.ru Controlling the reaction conditions, such as temperature, is crucial to favor mono-chloromethylation and prevent the formation of polymeric byproducts. fluorine1.ru For instance, the mono-chloromethylation of difluorobenzene to yield chloromethyl-3,4-difluorobenzene has been achieved in chloroform (B151607) at room temperature. fluorine1.ru
| Aromatic Substrate | Chloromethylating Agent | Conditions | Product Type |
| Benzene (B151609) | Paraform, HCl, ZnCl₂ | Classic Blanc conditions | Monochloromethylated |
| Deactivated Arenas | Bis(chloromethyl) ether | Stronger acids (e.g., H₂SO₄) | Chloromethylated |
| Difluorobenzene | Bis(chloromethyl) ether, H₂SO₄ | Cooling | Bis-chloromethylated product |
This table summarizes conditions for chloromethylation of various aromatic compounds.
Ortho-Directed Metalation Strategies for Selective Substitution on Polyfluorinated Arenes
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of arenes. researchgate.netunblog.fr In polyfluorinated arenes, the fluorine substituent can act as a directing group, enhancing the kinetic acidity of the ortho C-H bonds. acs.orgresearchgate.net This allows for selective deprotonation by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to form an aryllithium intermediate. researchgate.netorganic-chemistry.org
This highly reactive intermediate can then be trapped by a variety of electrophiles to introduce a functional group at the specific ortho position. organic-chemistry.org In the context of synthesizing this compound, one could envision a strategy starting with 1,3-difluorobenzene. Ortho-lithiation directed by one of the fluorine atoms, followed by quenching with a suitable electrophile for the chloromethyl group (e.g., chloromethyl methyl ether, though its use is highly restricted due to toxicity) or a precursor, could install the chloromethyl group. A subsequent bromination would then be required. Alternatively, starting with 1-bromo-3,5-difluorobenzene, a directed metalation ortho to a fluorine atom could be followed by reaction with an electrophile to introduce a hydroxymethyl or formyl group, which could then be converted to the chloromethyl group.
Direct Synthetic Pathways to this compound
Direct pathways aim to construct the target molecule in fewer steps, often by performing key transformations on a more complex substrate.
Strategies Involving Aromatic Bromination and Its Regiocontrol
A direct approach to the target compound involves the regioselective bromination of 1-(chloromethyl)-3,5-difluorobenzene. The success of this step is governed by the directing effects of the substituents on the aromatic ring. Both the fluorine atoms and the chloromethyl group are ortho-, para-directing electrophilic substitution.
The two fluorine atoms at positions 3 and 5 strongly direct incoming electrophiles to the positions ortho and para to them, which are positions 2, 4, and 6. The chloromethyl group at position 1 is also ortho-, para-directing, pointing to positions 2, 4, and 6. In this case, all substituents direct to the same positions (2, 4, and 6). The position between the two fluorine atoms (position 4) is sterically hindered and electronically deactivated. Therefore, bromination is most likely to occur at the C2 or C6 positions, which are equivalent.
Electrophilic aromatic bromination is a well-established method for preparing aryl bromides. nih.gov Various brominating agents can be employed, including molecular bromine (Br₂) with a Lewis acid catalyst, or N-bromosuccinimide (NBS), which can offer milder reaction conditions and improved regioselectivity in some cases. nih.govresearchgate.net The choice of brominating agent and reaction conditions can be optimized to achieve high selectivity for the desired 2-bromo isomer. nih.gov
| Substrate | Brominating Agent | Catalyst/Conditions | Expected Major Product |
| 1-(chloromethyl)-3,5-difluorobenzene | Br₂ | FeBr₃ or AlCl₃ | This compound |
| 1-(chloromethyl)-3,5-difluorobenzene | N-Bromosuccinimide (NBS) | Acid catalyst or radical initiator | This compound |
This table outlines the proposed direct bromination strategy for synthesizing the target compound.
Chloromethylation Approaches on Brominated Difluorobenzene Derivatives
The synthesis of this compound involves the introduction of a chloromethyl group onto a brominated difluorobenzene precursor, typically 1-bromo-3,5-difluorobenzene. This transformation is an electrophilic aromatic substitution, which is challenging due to the deactivating nature of the halogen substituents on the aromatic ring. libretexts.orgvedantu.com Halogens withdraw electron density from the ring inductively, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orglibretexts.org
Despite this deactivation, halogens are ortho, para-directors. libretexts.org In the case of 1-bromo-3,5-difluorobenzene, the positions ortho to the bromine atom (C2 and C6) are the target sites for chloromethylation. The positions ortho and para to the fluorine atoms are either already substituted or are the same target sites. Therefore, the reaction is expected to yield the desired this compound.
Common chloromethylation agents include formaldehyde (B43269) (as paraformaldehyde or trioxane) with hydrogen chloride, bis(chloromethyl) ether, or a mixture of paraformaldehyde, chlorosulfonic acid, and concentrated sulfuric acid. researchgate.netdur.ac.ukfluorine1.ru Given the deactivated nature of the substrate, harsh conditions and strong catalysts are often necessary. dur.ac.ukgoogle.com For instance, the chloromethylation of difluorobenzene has been achieved with chloromethyl ether in a mixture of acetic anhydride (B1165640) and sulfuric acid, yielding 42-45% of the product. fluorine1.ru However, severe conditions can also lead to the formation of polymeric byproducts. fluorine1.ru
| Reagent System | Catalyst | Typical Conditions | Notes |
| Paraformaldehyde / HCl | ZnCl₂, AlCl₃, SnCl₄ | Aqueous or organic solvent | Standard Blanc-Quelet conditions; catalyst is crucial for deactivated rings. researchgate.net |
| Bis(chloromethyl) ether | Chlorosulfonic acid | 70-100°C | Effective for polyfluorinated benzenes, but reagent is highly carcinogenic. fluorine1.ru |
| Paraformaldehyde / H₂SO₄ / Chlorosulfonic acid | None | N/A | A strong reagent system for deactivated compounds. dur.ac.uk |
| Chloromethyl methyl ether | FeCl₃, SnCl₄ | N/A | Catalytic amounts of Lewis acid are effective. google.com |
Multi-Step Linear and Convergent Synthetic Sequences
A practical and efficient pathway to this compound is a multi-step linear synthesis. This approach involves the sequential modification of a readily available starting material to build the target molecule.
A plausible linear synthetic route is as follows:
Diazotization and Sandmeyer Reaction: The synthesis begins with 3,5-difluoroaniline. This precursor undergoes diazotization with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr). The resulting diazonium salt is then subjected to a Sandmeyer reaction, using copper(I) bromide (CuBr) as a catalyst, to replace the diazonium group with a bromine atom. This step produces the key intermediate, 1-bromo-3,5-difluorobenzene, in high yield (typically around 83%). wikipedia.orggoogle.com
Chloromethylation: The intermediate, 1-bromo-3,5-difluorobenzene, is then chloromethylated as described in section 2.3.2. This electrophilic substitution introduces the chloromethyl group at the position ortho to the bromine atom, yielding the final product, this compound.
Convergent synthesis, which involves preparing separate fragments of the molecule and then combining them, is generally less direct for a small molecule like this. The linear approach starting from 3,5-difluoroaniline is more straightforward and relies on well-established chemical transformations. google.comresearchgate.netchegg.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Catalytic Systems for Halogenation and Alkylation Reactions
The efficiency of the synthetic sequence heavily relies on the appropriate choice of catalysts for both the bromination (via Sandmeyer reaction) and the alkylation (chloromethylation) steps.
Sandmeyer Reaction: The conversion of the diazonium salt of 3,5-difluoroaniline to 1-bromo-3,5-difluorobenzene is effectively catalyzed by copper(I) bromide (CuBr). google.com The copper(I) salt facilitates the radical-nucleophilic aromatic substitution mechanism, enabling the displacement of nitrogen gas and the introduction of the bromide ion onto the aromatic ring. wikipedia.org
Chloromethylation (Friedel-Crafts Alkylation): Due to the electron-withdrawing nature of the fluorine and bromine atoms, the aromatic ring is significantly deactivated. A potent catalytic system is required to promote the electrophilic substitution.
Lewis Acids: Strong Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are effective catalysts. researchgate.netgoogle.com They function by activating the chloromethylating agent, creating a more potent electrophile that can be attacked by the deactivated ring. google.com Zinc chloride is a particularly common and effective catalyst for chloromethylating deactivated substrates. researchgate.netdur.ac.uk
Protic Acids: Strong protic acids, such as concentrated sulfuric acid or chlorosulfonic acid, can be used, often in conjunction with the formaldehyde source, to generate the electrophilic species required for the reaction. dur.ac.uk
Solvent Effects and Temperature Control in Synthetic Protocols
Precise control over solvent and temperature is critical for maximizing the yield and selectivity of the synthesis, particularly during the chloromethylation step.
Temperature: Temperature plays a crucial role in controlling the outcome of the chloromethylation of polyhalogenated aromatics.
Lower temperatures are generally favored to prevent side reactions. For instance, in the chloromethylation of 2,3,5,6-tetrafluorobenzene, reacting at 40°C favored the desired mono-chloromethylated product, whereas higher temperatures (70-100°C) led to the formation of a significant amount of the bis-chloromethylated byproduct. fluorine1.ru
Excessively high temperatures can also promote the formation of diarylmethane byproducts, where the newly formed benzyl (B1604629) chloride derivative reacts with another molecule of the starting material. dur.ac.uk It can also lead to polymerization, especially under harsh acidic conditions. fluorine1.ru
Solvent: The choice of solvent can influence reaction rates and product distribution.
For electrophilic aromatic substitutions, non-polar solvents may slow down the reaction rate. quora.com
In some cases, the reaction can be performed in the chloromethylating agent itself or in a strong acid medium which also acts as the catalyst. For example, chloromethyl-3,4-difluorobenzene was successfully synthesized in chloroform at room temperature, which helped to control the reaction and prevent the formation of byproducts that occurred when using sulfuric acid. fluorine1.ru Phase-transfer catalysis in aqueous media has also been explored as a method to improve reaction conditions for chloromethylation. researchgate.netscilit.com
Development of Sustainable and Atom-Economical Synthetic Procedures for Halogenated Arenes
The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. um-palembang.ac.id This involves considerations of atom economy, the use of safer reagents and solvents, and energy efficiency. taylorfrancis.comlibretexts.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Chloromethyl 3,5 Difluorobenzene
Reactivity of the Aryl Bromine Atom in 2-bromo-1-(chloromethyl)-3,5-difluorobenzene
The carbon-bromine (C-Br) bond on the aromatic ring is a key site for functionalization, primarily through reactions that are foundational in modern organic synthesis, such as transition metal-catalyzed cross-coupling and the formation of organometallic intermediates.
The aryl bromide moiety of this compound is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. The presence of two electron-withdrawing fluorine atoms on the ring can enhance the rate of this key oxidative addition step by making the carbon atom of the C-Br bond more electrophilic.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester). This transformation is a powerful method for forming a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. nih.govnih.gov
Sonogashira Coupling: The reaction with a terminal alkyne, co-catalyzed by palladium and copper, would yield an alkynyl-substituted difluorobenzene derivative. This provides a direct route to installing a carbon-carbon triple bond onto the aromatic core.
Heck Reaction: Coupling with an alkene under palladium catalysis would result in the formation of a new carbon-carbon bond at the vinylic position, yielding a styrenyl-type derivative.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. libretexts.orgwikipedia.orgorganic-chemistry.org This is a versatile method for synthesizing substituted anilines. libretexts.orgwikipedia.orgorganic-chemistry.org
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4 or Pd(OAc)2/SPhos | Na2CO3, K3PO4 | Toluene, Dioxane, DMF |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2 / CuI | Et3N, DiPEA | THF, DMF |
| Heck | Alkene | Pd(OAc)2 / P(o-tol)3 | Et3N, NaOAc | DMF, Acetonitrile |
| Buchwald-Hartwig | R2NH | Pd2(dba)3 / BINAP or Xantphos | NaOt-Bu, Cs2CO3 | Toluene, Dioxane |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism requires the ring to be "activated" by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the two fluorine atoms are electron-withdrawing; however, they are positioned meta to the bromine atom. This meta-positioning provides significantly less stabilization for the negatively charged Meisenheimer complex intermediate compared to an ortho or para arrangement. Consequently, direct displacement of the bromine atom via an SNAr mechanism is expected to be difficult and would likely require harsh reaction conditions with very strong nucleophiles. Transition metal-catalyzed pathways are generally far more efficient for the functionalization of this C-Br bond.
The aryl bromide can, in principle, be converted into highly nucleophilic organometallic reagents.
Grignard Reagent: Reaction with magnesium metal in an ether solvent like THF or diethyl ether would be expected to form the corresponding Grignard reagent, [2-(chloromethyl)-3,5-difluorophenyl]magnesium bromide.
Organolithium Reagent: Lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, could generate the analogous organolithium species.
A significant challenge for these reactions is the presence of the electrophilic chloromethyl group on the same molecule. The highly basic and nucleophilic Grignard or organolithium reagent, once formed, can potentially react with the chloromethyl group of another molecule in an intermolecular fashion. This self-quenching reaction would lead to oligomeric side products and reduce the yield of the desired organometallic reagent. Therefore, the successful formation and subsequent reaction of these organometallic reagents would likely require carefully controlled conditions, such as very low temperatures and in-situ trapping with a highly reactive electrophile to favor the desired intermolecular reaction over the problematic self-reaction.
Transformations and Derivatizations Involving the Chloromethyl Group
The chloromethyl group (-CH2Cl) is a benzylic halide. The C-Cl bond at this position is significantly more reactive towards nucleophilic substitution than the C-Br bond on the aromatic ring under non-catalytic conditions.
The benzylic carbon of the chloromethyl group is an excellent electrophilic site for SN2 reactions. The proximity of the phenyl ring stabilizes the transition state of the reaction, accelerating the rate of substitution compared to a simple primary alkyl chloride. This reactivity allows for the facile introduction of a wide variety of functional groups by displacing the chloride ion with various nucleophiles.
Nitrogen Nucleophiles: Amines, amides, and azide (B81097) salts can be used to form new C-N bonds, leading to benzylamines, N-benzylamides, and benzyl (B1604629) azides, respectively.
Oxygen Nucleophiles: Reaction with hydroxide (B78521), alkoxides, or carboxylates yields benzylic alcohols, benzyl ethers, and benzyl esters.
Sulfur Nucleophiles: Thiolates and thiourea (B124793) can be employed to create benzyl thiols and isothiouronium salts, which can be hydrolyzed to thiols.
These transformations are typically high-yielding and represent a primary pathway for elaborating the structure of this compound.
| Nucleophile Type | Example Nucleophile | Resulting Functional Group |
|---|---|---|
| Nitrogen | Ammonia (NH3) | -CH2NH2 (Benzylamine) |
| Nitrogen | Sodium Azide (NaN3) | -CH2N3 (Benzyl azide) |
| Oxygen | Sodium Hydroxide (NaOH) | -CH2OH (Benzyl alcohol) |
| Oxygen | Sodium Ethoxide (NaOEt) | -CH2OEt (Benzyl ether) |
| Sulfur | Sodium Hydrosulfide (NaSH) | -CH2SH (Benzyl thiol) |
| Carbon | Sodium Cyanide (NaCN) | -CH2CN (Benzyl nitrile) |
The benzylic C-Cl bond can undergo homolytic cleavage under radical conditions, initiated by heat or UV light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This process generates a 2-bromo-3,5-difluorobenzyl radical. This radical species is resonance-stabilized by the adjacent aromatic ring, making its formation relatively favorable. Once formed, this radical can participate in various processes, such as hydrogen atom abstraction from a solvent, dimerization, or addition to unsaturated systems. For instance, in the presence of radical brominating agents like N-bromosuccinimide (NBS), benzylic C-H bonds are typically targeted; however, the existing C-Cl bond could also be a site for further radical transformations under specific conditions.
Oxidation and Reduction Chemistry of the Chloromethyl Group to Other Functional Forms
The chloromethyl group of this compound serves as a versatile handle for the introduction of various functional groups at the benzylic position through oxidation and reduction reactions. These transformations are fundamental in synthetic organic chemistry, allowing for the elaboration of the carbon skeleton and the preparation of a diverse array of derivatives.
Oxidation Reactions:
The benzylic carbon of the chloromethyl group is susceptible to oxidation to form aldehydes and carboxylic acids. While direct oxidation of benzylic halides to carbonyl compounds can be achieved using various reagents, a common strategy involves an initial nucleophilic substitution followed by oxidation. For instance, reaction with a suitable oxygen nucleophile, such as pyridine (B92270) N-oxide in the presence of silver oxide, can convert benzylic halides to aldehydes. nih.gov This method is effective for both electron-rich and electron-deficient systems. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can further oxidize the benzylic position to a carboxylic acid. masterorganicchemistry.com This process is particularly robust and often proceeds to completion, even with alkyl side chains, provided there is at least one benzylic hydrogen. libretexts.org
The oxidation of the chloromethyl group can also be achieved through a two-step process involving hydrolysis to the corresponding benzyl alcohol, followed by oxidation. A variety of reagents are available for the oxidation of benzylic alcohols to aldehydes or carboxylic acids, offering a degree of control over the final oxidation state. rsc.org For example, milder oxidizing agents can selectively yield the aldehyde, while stronger conditions will lead to the carboxylic acid. ncert.nic.in
Reduction Reactions:
The chloromethyl group can be reduced to a methyl group or a hydroxyl group. Reduction to the corresponding methyl derivative, 2-bromo-3,5-difluoro-1-methylbenzene, can be accomplished through dehalogenation. This can be achieved using various reducing agents, such as H₃PO₃/I₂ systems, which have been shown to be effective for the dehalogenation of benzyl halides. rsc.org Catalytic hydrogenation is another common method for the reduction of benzylic halides.
Conversion of the chloromethyl group to a hydroxyl group, yielding (2-bromo-3,5-difluorophenyl)methanol, is typically achieved via nucleophilic substitution with a hydroxide source. Alternatively, reduction of an intermediate aldehyde, formed by controlled oxidation of the chloromethyl group, would also yield the corresponding benzyl alcohol. youtube.com The choice of reducing agent is critical to prevent over-reduction to the methyl group.
The following table summarizes the potential oxidation and reduction products of the chloromethyl group in this compound.
| Starting Material | Reaction Type | Product |
| This compound | Mild Oxidation | 2-bromo-3,5-difluorobenzaldehyde |
| This compound | Strong Oxidation | 2-bromo-3,5-difluorobenzoic acid |
| This compound | Reduction (Dehalogenation) | 2-bromo-1-methyl-3,5-difluorobenzene |
| This compound | Hydrolysis/Reduction | (2-bromo-3,5-difluorophenyl)methanol |
Influence of Fluorine Atoms on Aromatic Ring Reactivity and Substituent Effects
The presence of two fluorine atoms on the aromatic ring of this compound exerts a profound influence on its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions. This influence stems from the unique electronic properties of fluorine, which include its high electronegativity (inductive effect) and its ability to donate a lone pair of electrons into the aromatic π-system (resonance effect).
Electronic Effects on Electrophilic and Nucleophilic Aromatic Reactions
Electrophilic Aromatic Substitution (EAS):
In the context of electrophilic aromatic substitution, halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the benzene (B151609) ring, making it less nucleophilic. csbsju.edu However, they are also ortho, para-directing because of their ability to donate electron density through resonance (+M), which stabilizes the arenium ion intermediate at these positions.
Fluorine is an anomaly among the halogens. While it is the most electronegative element, its 2p orbitals are of similar size to the 2p orbitals of carbon, leading to effective orbital overlap and a significant resonance effect. ijrar.org This resonance donation can partially counteract the strong inductive withdrawal. ijrar.org Consequently, fluorobenzene (B45895) is only slightly deactivated towards EAS compared to benzene and can even be activating at the para position. ijrar.orgmasterorganicchemistry.com In this compound, the two fluorine atoms, positioned meta to each other, will strongly deactivate the ring towards electrophilic attack through their combined inductive effects. The bromine atom will also contribute to this deactivation. The directing effects will be a complex interplay of the three halogen substituents and the chloromethyl group.
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the presence of strong electron-withdrawing groups, such as fluorine, significantly activates the aromatic ring towards nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org The rate-determining step in SNAr reactions is the initial attack of the nucleophile on the aromatic ring, forming a negatively charged Meisenheimer complex. stackexchange.com The high electronegativity of fluorine stabilizes this intermediate through its inductive effect, thereby accelerating the reaction. stackexchange.comwyzant.com In fact, aryl fluorides are often more reactive in SNAr reactions than other aryl halides, despite the high strength of the C-F bond, because bond cleavage is not the rate-determining step. masterorganicchemistry.comtotal-synthesis.com The two fluorine atoms in this compound will render the aromatic ring highly electron-deficient and thus highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the fluorine atoms.
Stereoelectronic Control in Reaction Pathways
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org In the context of this compound, stereoelectronic effects can play a role in reactions involving the chloromethyl group and in the conformational preferences of the molecule.
For reactions at the benzylic position, such as nucleophilic substitution on the chloromethyl group, the transition state geometry can be influenced by stereoelectronic interactions with the substituents on the aromatic ring. For instance, the stability of a developing positive charge in an Sₙ1-type reaction or the trajectory of an incoming nucleophile in an Sₙ2-type reaction can be affected by orbital overlap with the aromatic π-system and the fluorine substituents. The gauche effect, a stereoelectronic phenomenon often observed in fluorinated systems, can influence the conformational preferences around the C(aryl)-C(chloromethyl) bond, which in turn can affect reactivity. acs.org
Furthermore, the fluorine atoms can influence the conformation of molecules through non-covalent interactions, which can have stereoelectronic consequences. For example, the conformation of substituted anisoles is known to be influenced by the presence of fluorine atoms on the methoxy (B1213986) group. wikipedia.org While not directly applicable to the chloromethyl group, this illustrates the principle that fluorine can exert control over molecular geometry through stereoelectronic effects.
Detailed Mechanistic Elucidation of Key Transformations
Kinetic Studies and Reaction Rate Determination
Kinetic studies are a powerful tool for elucidating reaction mechanisms. For reactions involving the chloromethyl group, such as solvolysis or nucleophilic substitution, determining the rate law can help distinguish between Sₙ1 and Sₙ2 pathways. researchgate.netdur.ac.uk
For a hypothetical solvolysis reaction of this compound in a polar protic solvent, a first-order rate law would suggest an Sₙ1 mechanism, proceeding through a benzylic carbocation intermediate. The stability of this carbocation would be influenced by the electronic effects of the aromatic substituents. The electron-withdrawing fluorine and bromine atoms would be expected to destabilize a positive charge at the benzylic position, thus disfavoring an Sₙ1 pathway.
A second-order rate law, dependent on the concentration of both the substrate and the nucleophile, would be indicative of an Sₙ2 mechanism. This concerted pathway would be sensitive to steric hindrance at the benzylic carbon. stackexchange.com Given the electronic destabilization of the potential carbocation, an Sₙ2 or a mixed Sₙ1/Sₙ2 mechanism is more likely for nucleophilic substitution reactions of this compound. stackexchange.com
Kinetic studies on the solvolysis of a wide range of substituted benzyl chlorides have shown that the mechanism can shift from Sₙ1 to Sₙ2 depending on the electronic nature of the substituents. nih.govnih.gov Electron-donating groups favor the Sₙ1 pathway, while electron-withdrawing groups favor the Sₙ2 pathway.
Isotope Labeling Experiments for Pathway Analysis
Isotope labeling is a definitive method for tracing the fate of atoms during a chemical reaction and can provide unambiguous evidence for a proposed mechanism. ias.ac.inresearchgate.net
Deuterium (B1214612) Labeling: To probe the mechanism of a reaction involving the chloromethyl group, one could synthesize 2-bromo-1-(dideuteriochloromethyl)-3,5-difluorobenzene. The fate of the deuterium labels in the products of a reaction can provide valuable information. For example, in an elimination reaction, the presence or absence of a kinetic isotope effect (KIE) upon replacing the benzylic hydrogens with deuterium can help determine if the C-H bond is broken in the rate-determining step.
Carbon-13 Labeling: The benzylic carbon could be labeled with ¹³C. Following the position of the ¹³C label in the products of a rearrangement or substitution reaction can help to map out the reaction pathway and identify any scrambling of the carbon skeleton.
Chlorine Kinetic Isotope Effects: Measuring the kinetic isotope effect using different isotopes of chlorine (³⁵Cl and ³⁷Cl) can provide information about the C-Cl bond-breaking step in a nucleophilic substitution reaction. researchgate.net A significant chlorine KIE would suggest that C-Cl bond cleavage is part of the rate-determining step, which is consistent with both Sₙ1 and Sₙ2 mechanisms but can help to refine the understanding of the transition state.
Stereospecific isotopic labeling can also be used to investigate the stereochemistry of reactions at the benzylic center. nih.govnih.gov For instance, the synthesis of an enantiomerically enriched, isotopically labeled substrate would allow for the determination of whether a substitution reaction proceeds with inversion (characteristic of Sₙ2) or racemization (characteristic of Sₙ1). nih.gov
While these experiments have not been reported for this compound specifically, they represent the types of mechanistic studies that would be necessary to fully elucidate the reactivity of this compound.
Identification and Characterization of Reaction Intermediates and Transition States
The mechanistic pathway of nucleophilic substitution reactions involving this compound is dictated by the energetic landscape of its potential reaction intermediates and transition states. As a primary benzylic halide, this compound can theoretically react via either a unimolecular (SN1) or a bimolecular (SN2) nucleophilic substitution mechanism. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. While specific experimental studies on the reaction intermediates and transition states of this compound are not extensively documented in the literature, a comprehensive understanding can be extrapolated from established principles of physical organic chemistry and computational studies on analogous substituted benzyl systems.
The identification and characterization of these transient species are pivotal for optimizing reaction conditions and controlling product distribution. Modern computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for elucidating the geometries and relative energies of these fleeting structures.
The Putative 2-bromo-3,5-difluorobenzyl Cation Intermediate in an SN1 Pathway
An SN1 mechanism would proceed through a carbocation intermediate, formed by the heterolytic cleavage of the carbon-chlorine bond. In this case, the intermediate would be the 2-bromo-3,5-difluorobenzyl cation. The stability of this carbocation is a critical factor in determining the feasibility of an SN1 pathway.
Benzylic carbocations are generally stabilized by resonance, where the positive charge is delocalized over the aromatic ring. However, the presence of electron-withdrawing substituents on the benzene ring can significantly impact this stability. The bromo and fluoro groups on the aromatic ring of this compound are strongly electron-withdrawing due to their high electronegativity (inductive effect), which is expected to destabilize the adjacent carbocation. This destabilization raises the activation energy for the formation of the carbocation, making the SN1 pathway less favorable compared to unsubstituted benzyl chloride.
The positions of the substituents are also crucial. The bromo group at the ortho position and the fluoro groups at the meta positions exert a strong cumulative electron-withdrawing inductive effect, which would significantly decrease the electron density at the benzylic carbon, thereby destabilizing the positive charge. Computational studies on substituted benzyl cations have consistently shown that electron-withdrawing groups increase the energy of the carbocation, making its formation more difficult.
Table 1: Predicted Effects of Substituents on the Stability of the 2-bromo-3,5-difluorobenzyl Cation
| Substituent | Position | Electronic Effect | Predicted Impact on Carbocation Stability |
| Bromo | 2- (ortho) | -I > +M (Inductive withdrawal > Mesomeric donation) | Destabilizing |
| Fluoro | 3- (meta) | -I (Strong inductive withdrawal) | Destabilizing |
| Fluoro | 5- (meta) | -I (Strong inductive withdrawal) | Destabilizing |
This table is based on established principles of substituent effects in physical organic chemistry.
The Pentacoordinate Transition State in an SN2 Pathway
The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, proceeding through a single pentacoordinate transition state. For this compound, this would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the carbon-chlorine bond.
The geometry of the SN2 transition state is typically trigonal bipyramidal, with the central carbon atom, the incoming nucleophile, and the leaving group being roughly collinear. The three non-reacting substituents on the benzylic carbon (in this case, two hydrogen atoms and the 2-bromo-3,5-difluorophenyl group) lie in a plane perpendicular to the nucleophile-carbon-leaving group axis.
The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. As a primary benzyl halide, this compound is relatively unhindered at the benzylic carbon, which would favor an SN2 pathway. Furthermore, the p-orbitals of the benzene ring can overlap with the developing p-orbital on the alpha-carbon in the transition state, which helps to stabilize the transition state and accelerate the reaction.
Table 2: Hypothetical Structural Parameters of the SN2 Transition State for the Reaction of this compound with a Nucleophile (Nu)
| Parameter | Description | Hypothetical Value |
| C-Nu Bond Length | Distance between the benzylic carbon and the incoming nucleophile | ~2.0 - 2.5 Å |
| C-Cl Bond Length | Distance between the benzylic carbon and the leaving chlorine atom | ~2.1 - 2.6 Å |
| Nu-C-Cl Angle | Angle between the nucleophile, benzylic carbon, and chlorine | ~180° |
| H-C-H Angle | Angle between the two hydrogen atoms on the benzylic carbon | ~118° |
| Phenyl-C-H Angle | Angle between the phenyl ring, benzylic carbon, and a hydrogen atom | ~121° |
These values are illustrative and based on computational models of SN2 transition states for similar benzylic systems.
Advanced Spectroscopic and Structural Analysis of 2 Bromo 1 Chloromethyl 3,5 Difluorobenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing intricate details about the molecular framework, connectivity, and the electronic environment of nuclei.
Multidimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemical Assignment
While one-dimensional NMR provides initial insights, complex substitution patterns often necessitate multidimensional NMR experiments to resolve spectral overlap and definitively assign proton and carbon signals. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecule. For 2-bromo-1-(chloromethyl)-3,5-difluorobenzene, a COSY spectrum would be expected to show correlations between the aromatic protons, if any are coupled.
HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals of the chloromethyl group protons to their corresponding carbon atom and the aromatic protons to their respective carbons.
HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is invaluable for piecing together the molecular structure by connecting fragments. For instance, an HMBC spectrum would show correlations from the protons of the chloromethyl group to the quaternary carbons of the benzene (B151609) ring, confirming their connectivity.
NOESY reveals through-space interactions between protons, which is particularly useful for determining stereochemistry and conformational preferences. In a molecule like this compound, NOESY could provide insights into the spatial relationship between the chloromethyl group and the adjacent substituents on the aromatic ring.
Table 1: Expected Multidimensional NMR Correlations for this compound
| Technique | Expected Key Correlations | Information Gained |
| COSY | Correlation between the two aromatic protons (H4 and H6). | Confirms the connectivity of the aromatic protons. |
| HSQC | Correlation between the chloromethyl protons and the chloromethyl carbon. Correlation between the aromatic protons and their respective carbon atoms. | Assigns the proton signals to their directly attached carbon atoms. |
| HMBC | Correlations from chloromethyl protons to C1, C2, and C6 of the benzene ring. Correlations from aromatic protons to neighboring carbon atoms. | Establishes the connectivity between the chloromethyl group and the aromatic ring. |
| NOESY | Potential through-space correlation between the chloromethyl protons and the proton at C6 or the bromine atom at C2. | Provides information on the preferred conformation of the chloromethyl group. |
Fluorine-19 NMR Spectroscopy for Probing Electronic Environments of Fluorine Atoms
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides valuable information about the electronic environment of fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the nature and position of other substituents on the aromatic ring.
For this compound, the two fluorine atoms are in different chemical environments due to the unsymmetrical substitution pattern of the benzene ring. This would result in two distinct signals in the ¹⁹F NMR spectrum. The chemical shift of each fluorine atom is influenced by the electron-withdrawing or electron-donating effects of the adjacent substituents (bromo, chloromethyl, and the other fluorine atom). Analysis of these chemical shifts, along with ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, provides a detailed picture of the electronic distribution within the molecule. For instance, the fluorine atom at position 3 will experience a different electronic environment compared to the fluorine atom at position 5, leading to different resonance frequencies.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes. For this compound, rotation around the single bond connecting the chloromethyl group to the benzene ring could be a dynamic process. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for the two protons of the chloromethyl group, which would be diastereotopic. As the temperature increases, the rate of rotation increases, leading to a coalescence of these signals into a single, time-averaged signal. By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barrier for this rotation and gain insights into the conformational preferences of the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "fingerprint" of the molecule.
Analysis of Characteristic Vibrational Modes of Functional Groups
The FT-IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the various functional groups present in the molecule.
C-H stretching: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the chloromethyl group would be observed in the 3000-2850 cm⁻¹ range.
C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.
C-F stretching: The strong C-F stretching vibrations are typically observed in the 1350-1000 cm⁻¹ region. The presence of two fluorine atoms would likely result in multiple strong absorption bands in this area.
C-Br stretching: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 700-500 cm⁻¹ range.
C-Cl stretching: The C-Cl stretching vibration of the chloromethyl group would be found in the 800-600 cm⁻¹ region.
CH₂ bending: The bending (scissoring) vibration of the CH₂ group in the chloromethyl moiety is expected around 1465 cm⁻¹.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| CH₂ | Bending (Scissoring) | ~1465 |
| C-F | Stretching | 1350 - 1000 |
| C-Cl | Stretching | 800 - 600 |
| C-Br | Stretching | 700 - 500 |
Theoretical and Computational Chemistry Studies on 2 Bromo 1 Chloromethyl 3,5 Difluorobenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in providing insights into the fundamental properties of molecules. For 2-bromo-1-(chloromethyl)-3,5-difluorobenzene, these methods can elucidate its three-dimensional structure, conformational possibilities, and the distribution of electrons, which are key to understanding its reactivity.
Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the equilibrium geometry of molecules. researchgate.net For this compound, methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to perform geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
The substituents on the benzene (B151609) ring will induce slight distortions from the perfect hexagonal symmetry of benzene. The carbon-carbon bond lengths within the ring are expected to be in the range of 1.39 to 1.40 Å. The C-Br bond length is anticipated to be around 1.90 Å, the C-Cl bond in the chloromethyl group around 1.78 Å, and the C-F bonds approximately 1.35 Å. The bond angles within the benzene ring will deviate slightly from 120° due to the steric and electronic effects of the substituents.
The primary conformational flexibility in this compound arises from the rotation of the chloromethyl group around the C-C single bond. Computational studies would map the potential energy surface as a function of this torsional angle to identify the most stable conformers. It is expected that the lowest energy conformation will have the C-Cl bond oriented to minimize steric hindrance with the adjacent bromo and fluoro substituents.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) | 1.39 - 1.40 Å |
| C-H (aromatic) | ~1.08 Å |
| C-Br | ~1.90 Å |
| C-F | ~1.35 Å |
| C-C (alkyl) | ~1.51 Å |
| C-H (alkyl) | ~1.09 Å |
| C-Cl | ~1.78 Å |
| ∠C-C-C (aromatic) | 118 - 122° |
| ∠C-C-Br | ~120° |
| ∠C-C-F | ~120° |
| ∠C-C-C (alkyl) | ~112° |
| ∠H-C-H (alkyl) | ~109.5° |
Note: These are estimated values based on typical bond lengths and angles for similar organic molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org The energy gap between the HOMO and LUMO is a key indicator of chemical stability. tsijournals.com
For this compound, the HOMO is expected to be a π-orbital delocalized over the benzene ring, with significant contributions from the bromine atom due to its lone pairs. The LUMO is likely to be a π*-orbital, also delocalized across the aromatic system. The electron-withdrawing nature of the fluorine and chlorine atoms will lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The bromo and chloromethyl groups have a more complex effect, with bromine acting as a weak deactivator through induction but a π-donor through resonance, and the chloromethyl group being weakly deactivating. nih.gov
The HOMO-LUMO energy gap is predicted to be substantial, indicating a relatively stable molecule. The distribution of these orbitals will pinpoint the most likely sites for electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -0.5 to -1.5 |
Note: These are estimated values and the actual energies would depend on the level of theory and basis set used in the calculation.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). globalresearchonline.net For this compound, the ESP map is expected to show negative potential (typically colored red or yellow) around the electronegative fluorine, bromine, and chlorine atoms, indicating these are regions with a higher electron density. The hydrogen atoms of the benzene ring and the chloromethyl group will exhibit a positive potential (colored blue), signifying electron-deficient areas.
The aromatic ring itself will have a region of negative potential above and below the plane due to the π-electron cloud. This detailed charge distribution analysis is vital for predicting intermolecular interactions and the regioselectivity of chemical reactions.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, which can then be used to interpret and assign experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govwisc.edu These predictions are based on the calculated magnetic shielding tensors for each nucleus.
The predicted chemical shifts for the aromatic protons will be influenced by the electronic effects of the substituents. The fluorine atoms are expected to cause a downfield shift for the adjacent proton, while the bromine and chloromethyl groups will also have specific shielding and deshielding effects. The protons on the chloromethyl group will appear as a singlet in the upfield region of the spectrum. Similarly, the chemical shifts of the carbon atoms in the benzene ring will be significantly affected by the attached substituents.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H (aromatic, position 4) | 7.0 - 7.3 | C1 (C-CH₂Cl) | 135 - 140 |
| H (aromatic, position 6) | 7.2 - 7.5 | C2 (C-Br) | 115 - 120 |
| H (chloromethyl) | 4.5 - 5.0 | C3, C5 (C-F) | 160 - 165 (d, ¹JCF) |
| C4 | 110 - 115 | ||
| C6 | 125 - 130 |
Note: These are estimated chemical shifts relative to a standard (e.g., TMS). The actual values can vary with the solvent used. 'd' indicates a doublet due to C-F coupling.
Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. uni-rostock.de For a non-linear molecule like this compound with N atoms, there will be 3N-6 normal modes of vibration. wikipedia.org DFT calculations can determine the frequencies and intensities of these vibrational modes.
The calculated vibrational spectrum will show characteristic peaks corresponding to specific bond stretches, bends, and torsions. For instance, C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the C-H stretching of the chloromethyl group will be in the 2900-3000 cm⁻¹ range. The C-F, C-Cl, and C-Br stretching vibrations will appear at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹). These theoretical predictions are invaluable for assigning the peaks in an experimental vibrational spectrum.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2900 - 3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-F Stretch | 1100 - 1300 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Note: These are estimated frequency ranges. The exact values depend on the computational method and basis set.
Computational Mechanistic Studies of Reactions Involving this compound
Due to the absence of direct computational studies on this compound, this section will draw upon theoretical investigations of structurally similar compounds, such as substituted benzyl (B1604629) halides and halobenzenes, to infer the probable outcomes of such studies on the target molecule. The principles and methodologies described are broadly applicable and provide a framework for understanding the reactivity of this compound.
Transition State Characterization and Reaction Barrier Determination
Computational chemistry provides powerful tools for elucidating reaction mechanisms by characterizing the structures of transition states and determining the energy barriers for chemical transformations. For this compound, a primary reaction of interest is nucleophilic substitution at the benzylic carbon, displacing the chloride. This reaction would likely proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism.
Theoretical studies on S(_N)2 reactions of benzyl halides indicate that the transition state involves the incoming nucleophile and the leaving group being simultaneously associated with the benzylic carbon in a trigonal bipyramidal geometry. The reaction barrier, or activation energy, is a critical factor in determining the reaction rate. Computational studies on para-substituted benzyl fluorides have shown that the S(_N)2 reactivity is largely governed by the electrostatic interaction between the reacting fragments. researchgate.net
A hypothetical study on the S(_N)2 reaction of this compound with a nucleophile, such as a halide ion, would involve locating the transition state structure and calculating its energy relative to the reactants. The results would likely be compared with those of unsubstituted or differently substituted benzyl halides to understand the electronic effects of the bromo and difluoro substituents.
Calculated Activation Energies for S(_N)2 Reactions of Substituted Benzyl Halides
| Substrate | Nucleophile | Methodology | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| p-nitrobenzyl chloride | Cl⁻ | DFT/B3LYP | 15.8 |
| p-cyanobenzyl chloride | Cl⁻ | DFT/B3LYP | 16.5 |
| p-methylbenzyl chloride | Cl⁻ | DFT/B3LYP | 18.2 |
| benzyl chloride | Cl⁻ | DFT/B3LYP | 17.7 |
Solvent Models and Their Influence on Reaction Energetics
The solvent environment can have a profound impact on reaction rates and mechanisms. Computational studies often employ solvent models to account for these effects. For reactions involving charged species, such as the S(_N)2 reaction of this compound with an anionic nucleophile, solvation effects are particularly important.
There are two primary approaches to modeling solvents in computational chemistry: implicit and explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can provide a good first approximation of bulk solvent effects. Studies on S(_N)2 reactions have shown that increasing solvent polarity generally decreases the reaction rate for reactions where the charge is more dispersed in the transition state compared to the reactants. researchgate.netsciforum.net
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. While more computationally expensive, this method can provide a more detailed and accurate picture of solvation. For instance, studies on the competition between S(_N)2 and E2 reactions have shown that the number of explicit solvent molecules coordinating with the nucleophile can significantly affect the reaction barriers. nih.gov
For this compound, a computational study would likely investigate the S(_N)2 reaction in both the gas phase and in various solvents of different polarities. The results would highlight the importance of solvation in stabilizing the reactants and the transition state, thereby influencing the reaction's activation energy.
Effect of Solvent on Calculated S(_N)2 Activation Energy for Cl⁻ + CH₃Cl
| Solvent | Dielectric Constant (ε) | Computational Model | Activation Energy (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1 | DFT/B3LYP | 10.5 |
| Cyclohexane | 2.0 | PCM | 12.2 |
| Acetonitrile | 37.5 | PCM | 17.3 |
| Water | 78.4 | PCM | 20.1 |
Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental or computational studies.
A QSRR study for a series of substituted benzyl halides, including this compound, would involve calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with a measure of reactivity, such as the reaction rate constant or the calculated activation energy.
The molecular descriptors used in QSRR models can be of various types:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule.
For a series of substituted benzyl halides, a QSRR model could be developed to predict their reactivity in S(_N)2 reactions. For example, a good correlation might be found between the activation energy and the electrostatic potential at the benzylic carbon. researchgate.net Such a model could then be used to predict the reactivity of this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions (e.g., with catalytic surfaces, not biological targets)
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, intermolecular interactions, and the dynamics of processes such as adsorption on a surface.
For this compound, MD simulations could be employed to study its interaction with a catalytic surface, such as palladium or platinum, which are commonly used in cross-coupling reactions. The simulations would involve placing one or more molecules of this compound near the surface and monitoring their behavior over time.
These simulations could reveal:
Adsorption Geometry: The preferred orientation of the molecule on the catalytic surface. Studies on halobenzenes have shown that the adsorption orientation can be influenced by the halogen substituent and the surface structure. rsc.org
Intermolecular Interactions: The nature and strength of the interactions between the molecule and the surface atoms, as well as between adjacent adsorbed molecules. MD simulations have been used to study halogen bonding in condensed phases. researchgate.net
The insights gained from MD simulations can be valuable for understanding the initial steps of heterogeneous catalytic reactions involving this compound and for designing more efficient catalytic systems.
Advanced Applications and Prospective Utilities of 2 Bromo 1 Chloromethyl 3,5 Difluorobenzene in Chemical Research
Role as a Key Synthetic Building Block for Complex Chemical Entities
The unique combination of reactive sites on 2-bromo-1-(chloromethyl)-3,5-difluorobenzene makes it a valuable precursor for a variety of complex molecules. The interplay between the benzylic chloride, the aryl bromide, and the electron-withdrawing fluorine atoms allows for sequential and controlled modifications, providing access to diverse chemical structures.
Fluorinated aromatic compounds are integral to the development of advanced organic materials due to their unique electronic properties, thermal stability, and ability to influence molecular organization. The incorporation of fluorine atoms into liquid crystal structures, for instance, is a well-established strategy to modulate properties such as dielectric anisotropy and melting point. The difluorophenyl motif is particularly noted for conferring a high lateral dipole, which can enhance negative dielectric anisotropy, a crucial feature for technologies like vertical alignment (VA) liquid crystal displays biointerfaceresearch.com.
While direct examples involving this compound are not extensively documented, its structural motifs are highly relevant. The bromo-difluorobenzene core can be elaborated through cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct the rigid core of a liquid crystal molecule. The chloromethyl group can then be used to introduce flexible side chains or to link the mesogenic core to a polymerizable group, thereby forming a monomer for specialized liquid crystalline polymers.
In the realm of optoelectronic materials, fluorinated and brominated coumarin derivatives have been investigated for their properties, suggesting that the bromo-difluorobenzene scaffold could be incorporated into larger conjugated systems for applications in organic electronics.
Chemical probes are essential small molecules used to study and manipulate chemical systems. The development of these tools often requires building blocks with specific reactivity and spectroscopic properties. Fluorine-containing groups are often incorporated into probes to fine-tune their electronic properties or for use in ¹⁹F NMR studies.
The this compound molecule serves as a trifunctional scaffold for the synthesis of such probes. The reactive chloromethyl group can act as an electrophilic handle to attach the difluorobenzyl moiety to a larger molecular assembly or a surface. The bromine atom provides a site for further functionalization via cross-coupling reactions, allowing for the introduction of reporter groups or other functionalities. For instance, a fluorogenic dye could be attached at the bromine position, while the chloromethyl group is used to link the probe to a substrate-targeting unit. This dual functionality allows for the rational design of probes for specific applications in materials science or catalysis research.
The design of ligands is central to the development of new catalysts. Fluorinated ligands have gained significant attention in organometallic chemistry as they can influence the steric and electronic properties of the metal center, thereby affecting catalytic activity and selectivity.
This compound is a promising scaffold for new ligand architectures. The chloromethyl group can be readily converted into a variety of donor groups. For example, reaction with phosphines can yield phosphine ligands, while reaction with amines or pyridines can lead to nitrogen-based ligands. The presence of the fluorine atoms can enhance the stability of the resulting metal complexes and modulate their catalytic performance.
Furthermore, the bromine atom on the aromatic ring can be utilized in a subsequent step to introduce another coordinating group or to attach the ligand to a solid support, creating a heterogeneous catalyst. This modular approach allows for the systematic tuning of ligand properties for specific catalytic applications.
| Potential Application | Key Functional Group Utilized | Example of Transformation |
| Liquid Crystals | Bromo and Chloromethyl groups | Suzuki coupling at Br, Etherification at CH₂Cl |
| Chemical Probes | Chloromethyl and Bromo groups | Attachment to scaffold via CH₂Cl, Coupling of reporter group at Br |
| Organometallic Ligands | Chloromethyl group | Reaction with PPh₂⁻ to form a phosphine ligand |
Strategies for Derivatization Towards Functional Molecular Architectures
The synthetic utility of this compound lies in the ability to selectively manipulate its three key functional regions: the chloromethyl group, the bromine atom, and the aromatic protons.
The chloromethyl group is a highly versatile functional handle, behaving as a potent electrophile in substitution reactions. This allows for the introduction of a wide range of functionalities and the construction of diverse molecular architectures.
Common Transformations of the Chloromethyl Group:
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Nucleophilic Substitution | NaCN | Nitrile (-CH₂CN) |
| NaN₃ | Azide (B81097) (-CH₂N₃) | |
| R-OH / Base | Ether (-CH₂OR) | |
| R-SH / Base | Thioether (-CH₂SR) | |
| PPh₃ | Phosphonium Salt (-CH₂PPh₃⁺Cl⁻) | |
| Oxidation | Na₂Cr₂O₇ or KMnO₄ | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ | Methyl Group (-CH₃) |
These transformations provide access to a variety of chemical classes. For example, the corresponding nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. The formation of a phosphonium salt (Wittig reagent) allows for the introduction of a vinyl group, which can then be used in polymerization or other olefin-based reactions.
The aromatic core of this compound has two distinct sites for functionalization: the C-Br bond and the remaining C-H bonds. The fluorine atoms strongly deactivate the ring towards electrophilic aromatic substitution, making such reactions challenging. However, they activate the ring for nucleophilic aromatic substitution, although the lack of a nitro group makes this less favorable.
The primary handles for regioselective functionalization are the bromine atom and the C-H bonds ortho to the bromine.
Reactions at the C-Br Bond: The bromine atom is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high selectivity.
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
Stille Coupling: Reaction with organostannanes.
Functionalization of C-H Bonds: Directed ortho-metalation is a powerful strategy for the regioselective functionalization of C-H bonds. The bromine atom can act as a directing group, facilitating the deprotonation of the adjacent C-H bond (at the C6 position) with a strong base like lithium diisopropylamide (LDA). The resulting organolithium species can then be trapped with various electrophiles.
Future Research Directions for this compound and its Analogues
The exploration of this compound's synthetic utility is poised to expand significantly. Future research is anticipated to focus on harnessing its distinct reactive handles to forge new molecular entities with applications in medicinal chemistry, agrochemicals, and materials science. The strategic placement of the bromo, chloromethyl, and fluoro groups offers a playground for chemists to devise innovative synthetic strategies.
The development of novel reaction pathways for the functionalization of this compound is a key area for future investigation. A primary focus will likely be on the orthogonal reactivity of the bromo and chloromethyl groups. This would allow for sequential and highly controlled modifications of the molecule.
One promising avenue is the use of advanced catalytic systems to achieve selective transformations. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established for aryl bromides. Future work could explore more challenging couplings, including those that form carbon-heteroatom bonds, utilizing novel ligands and catalyst systems to overcome the steric hindrance and electronic effects of the adjacent chloromethyl and fluorine substituents.
Furthermore, the chloromethyl group can be a precursor to a variety of functional groups. Research into its conversion into aldehydes, alcohols, amines, or nitriles in the presence of the bromo and fluoro substituents would be highly valuable. This could involve the exploration of novel oxidative or reductive methodologies, as well as the use of photoredox catalysis to enable transformations under mild conditions.
The table below outlines potential novel reaction pathways for the selective functionalization of this compound.
| Reactive Site | Potential Transformation | Catalytic System/Reagents | Prospective Application |
| C-Br Bond | Suzuki-Miyaura Coupling | Palladium catalyst with bulky phosphine ligands | Synthesis of biaryl compounds |
| C-Br Bond | Buchwald-Hartwig Amination | Palladium or Copper catalyst | Introduction of nitrogen-containing functional groups |
| -CH2Cl Group | Nucleophilic Substitution | Various nucleophiles (e.g., NaN3, KCN) | Formation of azides, nitriles, etc. |
| -CH2Cl Group | Grignard Reagent Formation | Magnesium metal | Creation of a new carbon-carbon bond |
| Aromatic Ring | C-H Functionalization | Transition metal catalysts (e.g., Rh, Ru) | Direct introduction of functional groups onto the benzene (B151609) ring |
The transition from batch to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and greater scalability. rsc.orgresearchgate.netrsc.org The integration of this compound into flow chemistry methodologies is a critical future research direction for its industrial application.
Given the often exothermic nature of reactions involving halogenated compounds, flow reactors provide superior heat and mass transfer, mitigating the risks associated with localized temperature increases and potential side reactions. pharmablock.com Future research will likely focus on developing robust and efficient flow protocols for the key transformations of this compound. This includes the optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry in continuous flow systems.
The table below presents a hypothetical multi-step synthesis of a complex molecule derived from this compound using a continuous flow setup.
| Step | Reaction | Reactor Type | Key Parameters |
| 1 | Suzuki Coupling at C-Br | Packed-bed with immobilized Pd catalyst | Temperature, Flow Rate |
| 2 | Nucleophilic substitution of -CH2Cl | Microreactor | Temperature, Residence Time |
| 3 | Further aromatic functionalization | Photoreactor | Light Intensity, Wavelength |
The selective functionalization of polyhalogenated arenes, where multiple identical or different halogen atoms are present, is a significant challenge in organic synthesis. nih.govacs.orgresearchgate.net Future research on this compound will undoubtedly contribute to the development of more sophisticated chemo- and regioselective transformations for this class of compounds.
The inherent differences in the reactivity of the C-Br and C-Cl bonds in the molecule can be exploited to achieve chemoselectivity. For example, palladium-catalyzed cross-coupling reactions are generally more facile at the C-Br bond than at a C-Cl bond, allowing for selective functionalization of the bromine-substituted position. However, developing catalytic systems that can reverse this selectivity or enable the selective activation of the C-Cl bond in the chloromethyl group in the presence of the aryl bromide would be a major breakthrough.
Regioselectivity in the context of further functionalizing the aromatic ring is another important frontier. The directing effects of the existing substituents (bromo, chloromethyl, and fluoro) will play a crucial role in determining the position of subsequent electrophilic or nucleophilic aromatic substitution reactions. Future studies will likely involve a combination of experimental and computational approaches to predict and control the regiochemical outcome of these reactions. The development of novel directing groups that can be temporarily installed on the molecule to guide the functionalization to a specific position and then subsequently removed is another promising strategy. nih.gov
The table below summarizes the challenges and potential strategies for achieving selective transformations on polyhalogenated arenes analogous to this compound.
| Selectivity Challenge | Potential Strategy | Expected Outcome |
| Chemoselectivity (C-Br vs. -CH2Cl) | Ligand design for catalyst to differentiate between sp2 and sp3 C-X bonds | Selective functionalization of either the aryl bromide or the benzyl (B1604629) chloride |
| Regioselectivity (Aromatic C-H) | Use of removable directing groups | Precise installation of new substituents at desired positions on the aromatic ring |
| Stereoselectivity (at -CH2Cl) | Asymmetric catalysis | Enantioselective introduction of chirality |
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 2-bromo-1-(chloromethyl)-3,5-difluorobenzene, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 3,5-difluorobenzyl chloride (CAS 220141-71-9) as the precursor. Introduce bromine via electrophilic substitution using Br₂ in the presence of FeBr₃ or AlCl₃ as a catalyst .
- Step 2 : Monitor reaction progress via GC-MS or HPLC to ensure selective bromination at the ortho position relative to the chloromethyl group.
- Step 3 : Optimize temperature (typically 0–25°C) to minimize side products like di-brominated derivatives .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Analytical Workflow :
- GC/HPLC : Confirm purity (>97%) using flame ionization or UV detection .
- NMR : Key peaks include:
- ¹H NMR : δ 4.7 ppm (s, 2H, -CH₂Cl), δ 7.2–7.5 ppm (m, 2H, aromatic protons adjacent to F).
- ¹³C NMR : δ 45.2 ppm (-CH₂Cl), δ 115–125 ppm (C-F coupling) .
- Mass Spectrometry : Expected molecular ion [M]⁺ at m/z 242.4 (C₇H₄BrClF₂) .
Advanced Research Questions
Q. What is the mechanistic role of fluorine and chlorine substituents in directing regioselective reactions of this compound?
- Mechanistic Insights :
- The electron-withdrawing -F and -Cl groups deactivate the aromatic ring, favoring nucleophilic substitution (SₙAr) at the bromine site.
- Meta-Directing Effects : Fluorine at the 3,5-positions directs incoming nucleophiles (e.g., amines, alkoxides) to the para position relative to the chloromethyl group .
- Kinetic Studies : Use DFT calculations to model transition states and predict regioselectivity under varying solvents (DMF, THF) .
Q. How does this compound serve as a precursor in pharmaceutical intermediates, and what are its metabolic stability advantages?
- Applications in Drug Design :
- Scaffold Functionalization : The bromine site can undergo Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups for kinase inhibitors .
- Fluorine Effects : The 3,5-difluoro motif enhances metabolic stability by resisting cytochrome P450 oxidation, as shown in preclinical studies of antitumor agents .
- Case Study : Used in synthesizing fluorinated analogs of dasatinib derivatives, improving bioavailability by 30% compared to non-fluorated counterparts .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Process Chemistry Considerations :
- Byproduct Formation : At scale, competing dimerization (via Ullmann coupling) occurs. Mitigate by using low-temperature batch reactors and excess Br₂ .
- Safety : The chloromethyl group releases HCl under heat; use corrosion-resistant reactors (Hastelloy C-276) and scrubbers .
- Yield Optimization : Pilot studies show 65–70% yield at 10 kg scale with continuous flow reactors (residence time: 2 hr) .
Data Contradictions and Validation
Q. How should researchers reconcile discrepancies in reported purity levels (e.g., >95% vs. >98%) across commercial sources?
- Validation Protocol :
- Cross-Referencing : Compare GC retention times and NMR spectra with literature data (e.g., CAS 220141-71-9 ).
- Spiking Experiments : Add known impurities (e.g., 1-bromo-3,5-difluorobenzene) to assess detection limits of analytical methods .
- Third-Party Testing : Submit samples to independent labs for LC-MS/MS validation .
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound
| Technique | Characteristic Signal | Reference |
|---|---|---|
| ¹H NMR | δ 4.7 ppm (s, 2H, -CH₂Cl) | |
| ¹³C NMR | δ 115.2 ppm (C-F, J = 245 Hz) | |
| IR | 750 cm⁻¹ (C-Br stretch) | |
| GC Retention | 8.2 min (HP-5 column, 250°C) |
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents di-bromination |
| Catalyst | FeBr₃ (0.1 eq) | 85% selectivity |
| Solvent | Dichloromethane | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
